N-allyl-N-isopropylamine hydrobromide
Overview
Description
N-Allyl-N-isopropylamine hydrobromide is a biochemical compound used for proteomics research . Its molecular formula is C6H13N•HBr, and it has a molecular weight of 180.09 .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 19 bonds. There are 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, allylic bromination is a common reaction involving similar compounds. This process involves the homolytic cleavage of the N-Br bond of N-bromosuccinimide (NBS) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.09 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Multiresponsive Hydrogels
N-allyl-N-isopropylamine hydrobromide is used in the synthesis of multiresponsive conetwork hydrogels, combining pH-responsive, biodegradable poly(aspartic acid) with thermoresponsive poly(N-isopropylacrylamide). These hydrogels have controlled pore sizes and morphologies, adjustable by ambient pH and temperature, making them suitable for colon-specific controlled drug delivery. Their non-toxic nature and capability for drug release experiments further their applicability in biomedical fields (Némethy et al., 2013).
Synthesis of α-Amino Acids
The compound plays a role in the synthesis of α,α-disubstituted α-amino acids, showcasing its utility in organic synthesis. The process involves allyl cyanate-to-isocyanate rearrangement, producing N-functionalized allylamines. This method has been applied to synthesize bioactive peptides, indicating its significance in pharmaceutical chemistry (Szcześniak et al., 2016).
Double Bond Migration in Catalysis
The compound is involved in the isomerization of N-allyl compounds catalyzed by transition metal complexes, a process critical in synthesizing various enamines and enamides. This application is significant in the field of synthetic chemistry and catalysis, demonstrating the versatility of this compound in facilitating complex chemical transformations (Krompiec et al., 2008).
Phosphorylation of Hydroxy Functions
As a phosphinylating agent, it is used for effective phosphorylation of hydroxy functions, a process crucial in organic synthesis and chemical biology. The allyl protecting groups in the compound can be removed, leading to phosphorylated substrates. This highlights its role in the synthesis of complex molecules and potential applications in drug synthesis and design (Bannwarth & Küng, 1989).
Safety and Hazards
The safety data sheet for similar compounds indicates that they may cause skin irritation and respiratory irritation . It is recommended to avoid breathing dust/mist/vapors, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the use of heterogeneous catalysts in the N-alkylation of isopropylamine (IPA) with isopropanol (IPO) to diisopropylamine (DIPA) in a fixed-bed reactor . While this doesn’t directly involve N-Allyl-N-isopropylamine hydrobromide, it does provide insight into similar chemical processes.
Properties
IUPAC Name |
N-prop-2-enylpropan-2-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.BrH/c1-4-5-7-6(2)3;/h4,6-7H,1,5H2,2-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLBZKJDSQYDAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=C.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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